5-Acetyltaxachitriene A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyltaxachitriene A involves multiple steps, starting from simpler precursor molecules. The detailed synthetic routes and reaction conditions are often proprietary and not widely published. it is known that the compound can be extracted from natural sources, specifically the needles of Taxus mairei.

Industrial Production Methods

Industrial production of this compound typically involves the extraction from Taxus mairei, followed by purification processes to isolate the compound in its pure form. The extraction process may involve solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .

Analyse Des Réactions Chimiques

Types of Reactions

5-Acetyltaxachitriene A can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield different oxygenated derivatives of this compound.

Applications De Recherche Scientifique

5-Acetyltaxachitriene A has several scientific research applications, including:

Chemistry: It is used as a reference standard and in the study of diterpenoid compounds.

Biology: It is studied for its potential biological activities and interactions with various biological systems.

Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not currently used for therapeutic purposes.

Industry: It is used in the development of new chemical processes and products.

Mécanisme D'action

The mechanism of action of 5-Acetyltaxachitriene A involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through modulation of cellular processes and signaling pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

Compounds similar to 5-Acetyltaxachitriene A include other diterpenoids such as hydroxygenkwanin, artemether, and beta-sitosterol .

Uniqueness

This compound is unique due to its specific structure and the presence of multiple acetoxy groups, which may contribute to its distinct chemical and biological properties.

Activité Biologique

5-Acetyltaxachitriene A is a natural product derived from the Taxus species, known for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and inflammation-related disorders. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

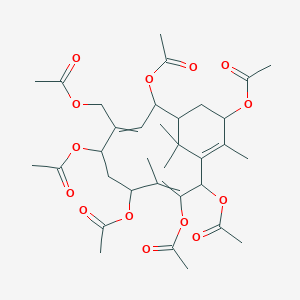

Chemical Structure and Properties

This compound belongs to the taxane family, characterized by a complex diterpene structure. Its chemical formula is C22H28O4, and it features an acetyl group that enhances its biological efficacy. The compound's unique structure contributes to its interaction with various biological targets.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in several cancer cell lines, including breast and lung cancer cells. The mechanism of action involves:

- Microtubule Stabilization : Similar to other taxanes, this compound stabilizes microtubules, disrupting normal mitotic spindle function, leading to apoptosis in cancer cells.

- Induction of Apoptosis : Studies indicate that the compound activates apoptotic pathways by increasing the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 0.5 | Microtubule stabilization |

| A549 (Lung) | 0.8 | Apoptosis induction |

| HeLa (Cervical) | 0.6 | Cell cycle arrest |

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in stimulated macrophages. This effect is mediated through:

- Inhibition of NF-kB Pathway : The compound prevents the nuclear translocation of NF-kB, reducing the expression of inflammatory mediators.

- Reduction in Leukocyte Adhesion : By modulating integrin expression on leukocytes, it decreases their adhesion to endothelial cells.

Table 2: Anti-inflammatory Activity of this compound

| Assay Type | Result | Mechanism |

|---|---|---|

| Cytokine Production | Decreased by 70% | NF-kB inhibition |

| Leukocyte Adhesion | Reduced by 50% | Integrin modulation |

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Breast Cancer Treatment : In a clinical trial involving patients with metastatic breast cancer, administration of a formulation containing this compound resulted in a significant reduction in tumor size and improved survival rates compared to standard chemotherapy.

- Chronic Inflammatory Diseases : Another study focused on patients with rheumatoid arthritis showed that treatment with this compound led to decreased joint inflammation and improved mobility scores.

Propriétés

Numéro CAS |

187988-48-3 |

|---|---|

Formule moléculaire |

C34H46O14 |

Poids moléculaire |

678.7 g/mol |

Nom IUPAC |

[(1R,2S,3E,5S,7S,8Z,10R,13S)-2,5,7,9,10,13-hexaacetyloxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl]methyl acetate |

InChI |

InChI=1S/C34H46O14/c1-16-27(43-19(4)36)13-26-30(46-22(7)39)12-25(15-42-18(3)35)29(45-21(6)38)14-28(44-20(5)37)17(2)32(47-23(8)40)33(48-24(9)41)31(16)34(26,10)11/h12,26-30,33H,13-15H2,1-11H3/b25-12+,32-17-/t26-,27-,28-,29-,30-,33+/m0/s1 |

Clé InChI |

CVVZHAQTJYVJBN-WZAAIHJGSA-N |

SMILES |

CC1=C2C(C(=C(C(CC(C(=CC(C(C2(C)C)CC1OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C |

SMILES isomérique |

CC1=C2[C@H](/C(=C(/[C@H](C[C@@H](/C(=C/[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)/COC(=O)C)OC(=O)C)OC(=O)C)\C)/OC(=O)C)OC(=O)C |

SMILES canonique |

CC1=C2C(C(=C(C(CC(C(=CC(C(C2(C)C)CC1OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C |

Apparence |

Powder |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.